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Compound of Interest

Compound Name: 2-Bromoethyl benzoate

Cat. No.: B1268086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromoethyl benzoate, a

versatile reagent in organic synthesis. It covers its chemical identity, physicochemical

properties, detailed synthesis protocols, and its application in the construction of complex

molecules, particularly in the realm of pharmaceutical development.

Chemical Identity and Synonyms
The compound commonly known as 2-bromoethyl benzoate is systematically named benzoic

acid 2-bromoethyl ester according to IUPAC nomenclature. It is a key synthetic intermediate

due to the presence of both an ester functional group and a reactive alkyl bromide.

Synonyms:

Benzoic Acid 2-Bromoethyl Ester

Ethanol, 2-bromo-, 1-benzoate

Ethanol, 2-bromo-, benzoate

β-Bromoethyl benzoate
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NSC 9473

Physicochemical Properties
A summary of the key physicochemical properties of 2-bromoethyl benzoate is presented in

Table 1. This data is essential for its handling, storage, and use in experimental setups.

Property Value Reference

CAS Number 939-54-8

Molecular Formula C₉H₉BrO₂

Molecular Weight 229.07 g/mol

Boiling Point 157-159 °C at 20 mmHg

Density 1.445 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.548

Appearance Colorless to pale yellow liquid

Solubility Sparingly soluble in water

Experimental Protocols
This section details the experimental procedures for the synthesis of 2-bromoethyl benzoate
and a representative reaction showcasing its synthetic utility.

Synthesis of 2-Bromoethyl Benzoate via Fischer
Esterification
This protocol describes the synthesis of 2-bromoethyl benzoate from benzoic acid and 2-

bromoethanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

Benzoic acid

2-Bromoethanol
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Concentrated sulfuric acid (H₂SO₄)

Toluene (or another suitable solvent for azeotropic removal of water)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Dean-Stark apparatus or soxhlet extractor with drying agent

Reflux condenser

Separatory funnel

Rotary evaporator

Standard glassware for extraction and distillation

Procedure:

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, combine benzoic acid (1.0 eq), 2-bromoethanol (1.2 eq), and a catalytic amount

of concentrated sulfuric acid (e.g., 0.05 eq) in a suitable solvent such as toluene.

Reaction: Heat the mixture to reflux. The water formed during the esterification will be

azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress

by thin-layer chromatography (TLC) until the benzoic acid is consumed.

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a

separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution

(to neutralize the acidic catalyst and any unreacted benzoic acid), and brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude 2-bromoethyl benzoate can be purified by vacuum distillation to

yield the final product.

Synthesis of 2-(Piperidin-1-yl)ethyl benzoate: A
Nucleophilic Substitution Reaction
This protocol illustrates the use of 2-bromoethyl benzoate as an alkylating agent in a

nucleophilic substitution reaction with piperidine, a secondary amine. This reaction is a key step

in the synthesis of certain local anesthetics.[1]

Materials:

2-Bromoethyl benzoate

Piperidine

Anhydrous potassium carbonate (K₂CO₃)

Toluene

Round-bottom flask

Reflux condenser

Standard glassware for filtration and work-up

Procedure:

Reaction Setup: In a 500 mL round-bottom flask, combine 2-bromoethyl benzoate (0.10

mol), piperidine (0.10 mol), and anhydrous potassium carbonate (0.05 mol) as a deacidifying

agent in 200 mL of toluene.[1]

Reaction: Heat the mixture to reflux and maintain for 8 hours.[1]

Work-up: After the reaction is complete, cool the mixture and filter it at a high temperature to

remove the inorganic salts.[1]
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Purification: The filtrate is concentrated, and the crude product, 2-(piperidin-1-yl)ethyl

benzoate, can be purified by recrystallization from acetone to yield white crystals.[1]

Signaling Pathways and Experimental Workflows
The reactivity of 2-bromoethyl benzoate is primarily dictated by the electrophilic carbon

attached to the bromine atom, making it an excellent substrate for nucleophilic substitution

reactions, typically proceeding through an Sₙ2 mechanism. It is also a valuable precursor for

the synthesis of heterocyclic compounds.

Sₙ2 Reaction Mechanism
The reaction of 2-bromoethyl benzoate with a nucleophile (Nu⁻) proceeds via a bimolecular

nucleophilic substitution (Sₙ2) mechanism. This is a single-step process where the nucleophile

attacks the carbon atom bearing the bromine from the backside, leading to an inversion of

stereochemistry if the carbon were chiral.

Nu⁻ + Br-CH₂-CH₂-O-CO-Ph [Nu···CH₂(Br)···CH₂-O-CO-Ph]⁻Attack of Nucleophile Nu-CH₂-CH₂-O-CO-Ph + Br⁻Departure of Leaving Group

Click to download full resolution via product page

Caption: Sₙ2 reaction mechanism of 2-bromoethyl benzoate with a nucleophile.

Experimental Workflow for Benzofuran Synthesis
2-Bromoethyl benzoate can be utilized in the synthesis of benzofurans, an important class of

heterocyclic compounds found in many natural products and pharmaceuticals. One synthetic

route involves an intramolecular Wittig reaction.
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Workflow for Benzofuran Synthesis

Start: 2-Bromoethyl benzoate and ortho-hydroxyaryl ketone

Esterification to form o-bromoethylaryl benzoate ester

Preparation of phosphonium ylide

Intramolecular Wittig Reaction

Formation of 2-aryl-3-methylbenzofuran

Purification (e.g., chromatography)

End: Purified Benzofuran Derivative

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of benzofurans.

Applications in Drug Development
2-Bromoethyl benzoate serves as a crucial building block in the synthesis of various

pharmaceutical compounds. Its ability to introduce a bromoethyl group allows for the
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subsequent attachment of various functionalities through nucleophilic substitution, which is a

common strategy in the design and synthesis of new drug candidates.

Local Anesthetics: As demonstrated in the experimental protocol, 2-bromoethyl benzoate is

a key intermediate in the synthesis of benzoate-based local anesthetics. The bromoethyl

group acts as a linker to introduce a hydrophilic amine moiety, which is essential for their

pharmacological activity.[1]

Benzofuran Derivatives: This compound is a precursor for the synthesis of benzofurans,

which are scaffolds present in a wide range of biologically active molecules, including

compounds with antimicrobial, antiviral, and antitumor properties.[2][3][4][5][6]

Heterocyclic Synthesis: The reactivity of the bromoethyl group makes it a valuable tool for

the construction of various other heterocyclic systems, which are prevalent in medicinal

chemistry.

In conclusion, 2-bromoethyl benzoate is a versatile and valuable reagent for researchers and

scientists in organic synthesis and drug development. Its well-defined reactivity and commercial

availability make it an important tool for the construction of complex molecular architectures

with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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